4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a biphenyl core with an amino group, a trifluoromethoxy group, and a carbonitrile group. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent, such as XtalFluor-E, in the presence of a suitable catalyst.
Amination and Cyanation: The amino group and the carbonitrile group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted biphenyl compounds.
Scientific Research Applications
4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique pharmacophore.
Materials Science: It is used in the development of advanced materials, including polymers and electrochromic devices.
Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The amino group can form hydrogen bonds with biological targets, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile
- 4-Amino-4’-(methoxy)-[1,1’-biphenyl]-3-carbonitrile
Uniqueness
The presence of the trifluoromethoxy group in 4-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPQKCRNNANKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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